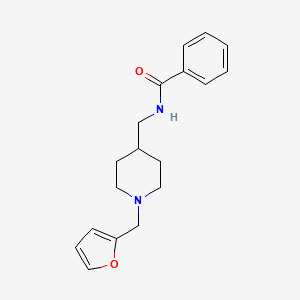

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-18(16-5-2-1-3-6-16)19-13-15-8-10-20(11-9-15)14-17-7-4-12-22-17/h1-7,12,15H,8-11,13-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRZEZGMXGRXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the piperidine intermediate.

Formation of the Benzamide Group: The final step involves the reaction of the furan-piperidine intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan or benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural features that may interact with biological targets.

Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.

Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The piperidine and benzamide groups are known to interact with various receptors and enzymes, potentially modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities

The target compound shares a benzamide-piperidine scaffold with several pharmacologically active analogs. Key structural variations lie in the substituents on the piperidine ring and the benzamide moiety. Below is a comparative analysis of select compounds:

Table 1: Structural and Functional Comparison

Substituent Effects on Activity and Properties

Furan vs. Sulfonyl/Fluorinated Groups

- Furan-2-ylmethyl (Target Compound) : The oxygen atom in the furan ring may engage in hydrogen bonding, enhancing target binding. Its lower molecular weight compared to bulkier groups (e.g., propylsulfonyl in [18F]CFPyPB) could improve solubility and reduce off-target interactions .

- Thiazol-4-ylmethyl () : The sulfur atom in thiazole may influence metabolic stability, as sulfurs are prone to oxidation, whereas furan’s oxygen offers greater stability .

Benzamide Modifications

- Capmatinib: Incorporates a fused imidazo-triazine-quinoline system, enabling c-Met kinase inhibition. The extended aromatic system contrasts with the simpler benzamide in the target compound, highlighting the role of complexity in kinase selectivity .

- Hu7691 : A difluorophenyl group enhances lipophilicity and Akt1/2 isoform selectivity, suggesting that halogenation can fine-tune kinase inhibitor specificity .

Pharmacokinetic and Physicochemical Properties

- LogP and Solubility : Fluorinated analogs (e.g., Hu7691, [18F]CFPyPB) exhibit higher logP values, favoring membrane permeability but risking hepatotoxicity. The furan group in the target compound may balance solubility and permeability due to its moderate polarity .

- Metabolic Stability : Piperidine derivatives with heterocyclic substituents (e.g., thiazole, furan) often show improved metabolic stability over aliphatic chains, as seen in and .

Therapeutic Implications

- Oncology : Compounds like capmatinib and Hu7691 demonstrate that benzamide-piperidine frameworks are viable in kinase inhibition. The target compound’s furan substitution could be explored in MET or Akt-driven cancers .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound consists of a piperidine ring linked to a furan moiety and a benzamide group. The structural features of this compound suggest potential interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Neurotransmitter Receptors : The piperidine ring is believed to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Inhibition : The benzamide core may bind to various enzymes, modulating their activity and affecting metabolic pathways.

- Membrane Interaction : The furan moiety enhances the compound's ability to interact with biological membranes, which may facilitate its bioactivity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit:

- Antitumor Activity : Similar compounds have shown promise in targeting cancer cells through modulation of key signaling pathways.

- Antimicrobial Properties : Some derivatives have demonstrated activity against pathogens such as Mycobacterium tuberculosis, indicating potential use as an antimicrobial agent.

In Vitro Studies

In vitro studies have revealed various biological activities associated with this compound:

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Exhibits cytotoxic effects on cancer cell lines | |

| Antimicrobial | Active against M. tuberculosis | |

| Neuroactive | Modulates neurotransmitter systems |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Research : A study demonstrated that compounds similar to this compound could inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .

- Neuropharmacological Effects : Research indicated that the compound may influence neurotransmitter levels, providing insights into its possible applications in treating neurodegenerative diseases.

- Antimicrobial Efficacy : Investigations into structural analogs revealed significant antibacterial activity against resistant strains, supporting further development for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.